N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide
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Overview
Description
N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide is an organic compound that belongs to the class of acetylenic compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzamide moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and the propynyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another acetylenic compound with similar structural features but different functional groups.
Iodopropynyl butylcarbamate: Known for its antifungal properties and used in various industrial applications.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)-4-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
62899-21-2 |
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Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)-4-methoxybenzamide |
InChI |
InChI=1S/C11H10INO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,8H2,1H3,(H,13,14) |
InChI Key |
MPLQQBDVILAJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC#CI |
Origin of Product |
United States |
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